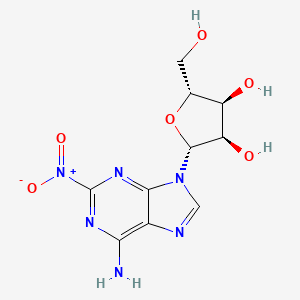![molecular formula C9H8N2O3 B12925544 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one CAS No. 105831-95-6](/img/structure/B12925544.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one is a compound that belongs to the family of quinoid compounds. These compounds are known for their presence in natural products, endogenous biochemical substances, and various drugs. They play a significant role in electron transfer processes in metabolic activities such as photosynthesis and respiration, which are essential for life .
Vorbereitungsmethoden
The synthesis of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one can be achieved through the halogenation of corresponding quinone imines. The reaction conditions typically involve the use of solvents like chloroform and elution with benzene-hexane mixtures. The purity of the compounds is often checked using thin-layer chromatography (TLC) and visualized under UV light .
Analyse Chemischer Reaktionen
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and trifluoromethanesulfonic acid for reactions with phenol and benzenediols. The major products formed from these reactions are halogenated derivatives and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of various derivatives that exhibit biological activities such as anticancer, cytotoxic, and immunotoxic properties. It is also employed in the study of electron transfer processes in metabolic activities and the development of pesticides and fungicides .
Wirkmechanismus
The mechanism of action of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one involves its role in electron transfer processes. The compound interacts with molecular targets and pathways involved in metabolic activities, such as photosynthesis and respiration. The redox potential and electrophilicity of the compound play a crucial role in determining its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one include other quinoid compounds such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide. These compounds share similar structures and biological activities but differ in their specific substituents and degree of halogenation .
Eigenschaften
CAS-Nummer |
105831-95-6 |
|---|---|
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13) |
InChI-Schlüssel |
DVFKBPVEENUAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NO1)N=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


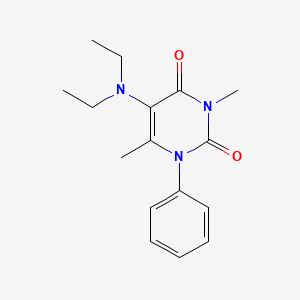

![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
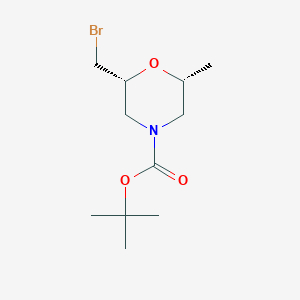

![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
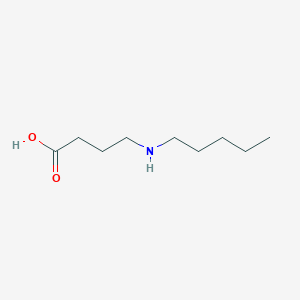
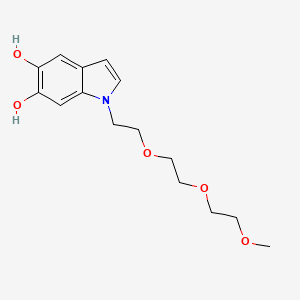

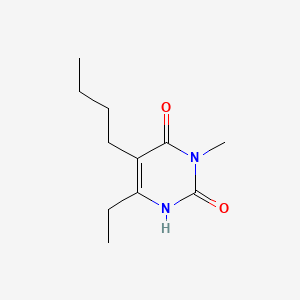
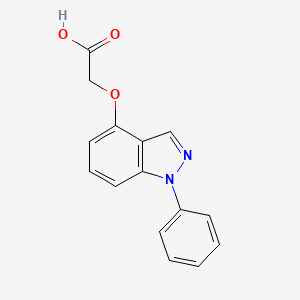
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)

